molecular formula C12H24N2O2 B2452471 Tert-butyl 3,3,4-trimethylpiperazine-1-carboxylate CAS No. 1492693-44-3

Tert-butyl 3,3,4-trimethylpiperazine-1-carboxylate

Cat. No.: B2452471
CAS No.: 1492693-44-3
M. Wt: 228.336
InChI Key: VCKJURRWALNUOP-UHFFFAOYSA-N
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Description

Tert-butyl 3,3,4-trimethylpiperazine-1-carboxylate: is a chemical compound with the molecular formula C12H24N2O2 and a molecular weight of 228.33 g/mol . It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring. This compound is often used in organic synthesis and pharmaceutical research due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3,3,4-trimethylpiperazine-1-carboxylate typically involves the reaction of 3,3,4-trimethylpiperazine with tert-butyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at room temperature and monitored by thin-layer chromatography to ensure completion .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of automated systems allows for precise control of temperature, pressure, and reaction time, ensuring consistent product quality .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: Tert-butyl 3,3,4-trimethylpiperazine-1-carboxylate is used as an intermediate in the synthesis of various organic compounds.

Biology: In biological research, this compound is used to study the effects of piperazine derivatives on biological systems. It serves as a model compound to investigate the interactions between piperazine-based molecules and biological targets .

Medicine: this compound is explored for its potential therapeutic applications. It is used in the development of new drugs, particularly those targeting the central nervous system and other neurological disorders .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its versatility makes it suitable for various applications, including the manufacture of polymers, coatings, and adhesives .

Mechanism of Action

The mechanism of action of tert-butyl 3,3,4-trimethylpiperazine-1-carboxylate involves its interaction with specific molecular targets in biological systems. The compound can bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

  • Tert-butyl 3,3-dimethylpiperazine-1-carboxylate
  • Tert-butyl 3,4-dimethylpiperazine-1-carboxylate
  • Tert-butyl 3,3,4-trimethylpiperidine-1-carboxylate

Comparison: Tert-butyl 3,3,4-trimethylpiperazine-1-carboxylate is unique due to the presence of three methyl groups on the piperazine ring, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it suitable for specific applications in research and industry .

Properties

IUPAC Name

tert-butyl 3,3,4-trimethylpiperazine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2O2/c1-11(2,3)16-10(15)14-8-7-13(6)12(4,5)9-14/h7-9H2,1-6H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCKJURRWALNUOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CN(CCN1C)C(=O)OC(C)(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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